molecular formula C10H12ClN5O2S B7947314 N-(2-chloro-9H-purin-6-yl)methionine

N-(2-chloro-9H-purin-6-yl)methionine

Cat. No.: B7947314
M. Wt: 301.75 g/mol
InChI Key: RTZUYATYVQVRPC-UHFFFAOYSA-N
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Description

N-(2-chloro-9H-purin-6-yl)methionine: is a synthetic compound that belongs to the purine derivative family It is characterized by the presence of a purine ring substituted with a chlorine atom at the 2-position and a methionine moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-9H-purin-6-yl)methionine typically involves the reaction of 2-chloro-6-aminopurine with methionine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in the purine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The methionine moiety can participate in oxidation and reduction reactions, altering the sulfur-containing side chain.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methionine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various purine derivatives.
  • Oxidation of the methionine moiety can produce sulfoxides or sulfones.
  • Hydrolysis can result in the separation of the purine ring and methionine.

Scientific Research Applications

Chemistry: N-(2-chloro-9H-purin-6-yl)methionine is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can be used to investigate the mechanisms of enzyme inhibition and receptor binding.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its derivatives may have applications in treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-chloro-9H-purin-6-yl)methionine involves its interaction with specific molecular targets, such as purinergic receptors. These receptors are involved in cellular signaling pathways, and the compound can modulate their activity by binding to the receptor sites. This interaction can influence various cellular processes, including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    2-chloro-9H-purin-6-amine: Similar structure but lacks the methionine moiety.

    6-chloro-9H-purin-2-amine: Another purine derivative with different substitution patterns.

    N-(6-chloro-9H-purin-2-yl)benzamide: Contains a benzamide group instead of methionine.

Uniqueness: N-(2-chloro-9H-purin-6-yl)methionine is unique due to the presence of the methionine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2S/c1-19-3-2-5(9(17)18)14-8-6-7(13-4-12-6)15-10(11)16-8/h4-5H,2-3H2,1H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZUYATYVQVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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